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Introduction

(S)-Minzasolmin (also known as UCB0599) is an investigational small molecule that has been
evaluated for its potential as a disease-modifying therapy for Parkinson's disease. The primary
neuroprotective strategy of (S)-Minzasolmin is centered on its ability to inhibit the misfolding
and aggregation of alpha-synuclein (a-synuclein), a key pathological hallmark of Parkinson's
disease and other synucleinopathies.[1][2] This technical guide provides a comprehensive
overview of the preclinical and clinical data on (S)-Minzasolmin, including its mechanism of
action, experimental protocols, and quantitative outcomes.

Mechanism of Action

(S)-Minzasolmin is designed to interfere with the initial steps of a-synuclein aggregation.[1][3]
High-resolution structural studies suggest that the compound interacts with membrane-bound
oligomeric forms of a-synuclein.[1] This interaction is believed to increase the flexibility of the a-
synuclein protein, impairing its ability to embed into cellular membranes and form toxic pore-
like structures. By preventing the formation of these pathogenic oligomers, (S)-Minzasolmin
promotes the release of a-synuclein monomers in their soluble, non-toxic form. This targeted
action on the membrane-bound state of a-synuclein is a key aspect of its proposed
neuroprotective effect.
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Figure 1: Proposed mechanism of action of (S)-Minzasolmin.

Preclinical Studies

The neuroprotective effects of (S)-Minzasolmin were evaluated in the Thyl-aSyn (Line 61)
transgenic mouse model of Parkinson's disease, which overexpresses human wild-type a-
synuclein and recapitulates key features of the disease.

Experimental Protocols
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Animal Model:

e Model: Thyl-aSyn (Line 61) transgenic mice. These mice overexpress human wild-type a-
synuclein, leading to progressive accumulation of a-synuclein pathology, neuroinflammation,
and motor deficits.

e Age at Treatment Initiation: 3 months.

e Control Group: Non-transgenic littermates.

Drug Administration:

Compound: (S)-Minzasolmin (UCB0599).

Dosage: 1 mg/kg and 5 mg/kg.

Route of Administration: Intraperitoneal (IP) injection.

Frequency and Duration: Daily injections from Monday to Friday for a total of 3 months.

Behavioral Assessment (Round Beam Test):

e Mice were trained to traverse a narrow, round beam.

o Performance was scored based on a composite score that included measures of gait and
balance.

» Testing was conducted at the end of the 3-month treatment period.

Immunohistochemistry for a-Synuclein Pathology and Neuroinflammation:

o At the end of the study, mice were euthanized, and brain tissue was collected.

e Brain sections were stained with antibodies against total and proteinase K-resistant a-
synuclein to quantify pathological aggregates.

» Sections were also stained for Glial Fibrillary Acidic Protein (GFAP) as a marker of
astrogliosis and neuroinflammation.
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¢ Staining intensity was quantified using densitometry.
Dopamine Transporter (DAT) Imaging:
o Striatal DAT levels were measured to assess the integrity of dopaminergic neurons.

e This was performed using autoradiography with a radioligand specific for DAT.
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Figure 2: Workflow of preclinical evaluation of (S)-Minzasolmin.

Quantitative Data
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Data synthesized from Price et al., 2023.
Pharmacokinetic 1 mgl/kg (IP) in Wild-Type 5 mgl/kg (IP) in Wild-Type
Parameter Mice Mice
Brain Cmax 179 nM 686 nM
Brain AUCO-6h 220 hnM 926 hnM
Brain Tmax 0.5h 0.5h
Brain Half-life 0.56 h 0.60 h
Brain/Plasma Ratio ~0.3 ~0.3

Data from Steiner M.A., 2024, citing Price et al., 2023.

Clinical Trials

(S)-Minzasolmin has been evaluated in Phase | and Phase Il clinical trials.

Phase Ib Study (UP0077)

Experimental Protocol:

o Study Design: Randomized, double-blind, placebo-controlled.

o Participants: 31 individuals with mild to moderate Parkinson's disease (Hoehn-Yahr stage 1-

3).
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e Treatment Arms:

o (S)-Minzasolmin 90 mg twice daily (n=7)

o (S)-Minzasolmin 180 mg twice daily (n=14)

o Placebo twice daily (n=10)

e Duration: 28 days.

e Primary Objective: To assess the safety and tolerability of multiple doses of (S)-

Minzasolmin.

Quantitative Data:

Adverse Events (AESs)

(S)-Minzasolmin (nh=21)

Placebo (n=10)

Participants with any AE

81.0% (n=17)

70.0% (n=7)

Most Frequent AEs

Headache (33.3%), Post-
lumbar puncture syndrome
(9.5%), Decreased glomerular
filtration rate (9.5%),
Hypotension (9.5%)

Headache (20.0%), Decreased
glomerular filtration rate
(20.0%), Syncope (20.0%)

Serious AEs

2 (Chronic kidney failure, Non-

cardiac chest pain)

1 (Syncope)

Treatment-Related AEs

43%

30%

Discontinuations due to AEs

1

Data from Smit J.W. et al., 2022 and Neurology.org, 2021.

Phase lla Study (ORCHESTRA)

Experimental Protocol:

o Study Design: Randomized, double-blind, placebo-controlled.
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 Participants: 496 individuals with early-stage Parkinson's disease.
e Treatment Arms:

o (S)-Minzasolmin 180 mg/day

o (S)-Minzasolmin 360 mg/day

o Placebo
e Duration: 18 months.

e Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified
Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I-Ill sum score.

e Secondary Endpoints: Included changes in individual MDS-UPDRS parts, time to disease
worsening, and safety.

Results: The ORCHESTRA study, completed in September 2024, did not meet its primary or
secondary clinical endpoints. There was no significant difference in the progression of
Parkinson's disease symptoms, as measured by the MDS-UPDRS, between the (S)-
Minzasolmin and placebo groups.

Safety: The incidence of treatment-emergent adverse events was comparable across all
treatment groups. No new safety concerns were identified. However, hypersensitivity reactions
were reported more frequently in the drug arms (8.5%) compared to placebo (1.2%), and there
was a higher incidence of elevated liver enzymes in participants receiving (S)-Minzasolmin.

Phase Ib (UP0077)
Safety & Tolerability
(n=31 PD Patients)

Phase Ila (ORCHESTRA)
Efficacy & Safety
(n=496 Early PD)

Outcome:
Failed to Meet Primary &
Secondary Endpoints

December 2024 Announcement

Completed Sept 2024

Positive Safety Signal Development Terminated
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Neuroprotective Role in Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b12382565#s-minzasolmin-and-its-role-in-
neuroprotection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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